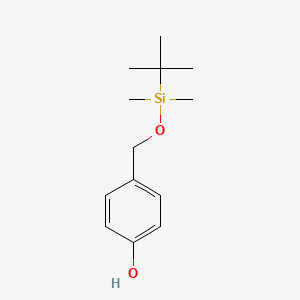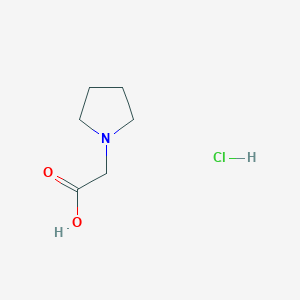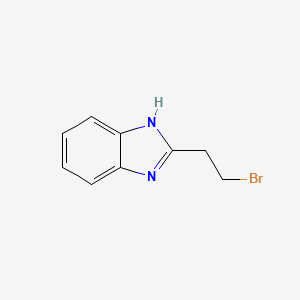
3-(2-Methoxyphenyl)propiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of propiophenone, where the phenyl group is substituted with a methoxy group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methoxyphenyl)propiophenone involves the Heck reaction. This reaction typically uses 2-iodoanisole and benzenepropanoic acid, β-hydroxy-α-methylene-, ethyl ester as starting materials. The reaction is catalyzed by palladium on activated carbon (Pd/C) in the presence of sodium carbonate in a mixture of ethanol and water. The reaction mixture is heated to 100°C for 6 hours, resulting in the formation of this compound with an 86% yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the Grignard reaction. This method involves the reaction of magnesium with m-bromoanisole in tetrahydrofuran (THF) to form a Grignard reagent. The Grignard reagent then reacts with propionitrile to produce this compound. This method is advantageous due to its simplicity, high yield (88.6%), and the ability to recycle the solvent .
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)propanoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: 3-(2-Halophenyl)propiophenone.
科学研究应用
3-(2-Methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved in these reactions include the formation of intermediates that can further react to produce the desired products .
相似化合物的比较
Similar Compounds
3-(2-Methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group.
3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .
属性
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYEPGFHLEDIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517759 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-72-8 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
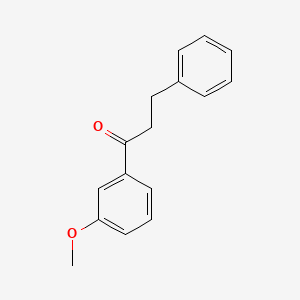
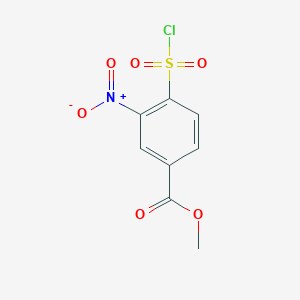
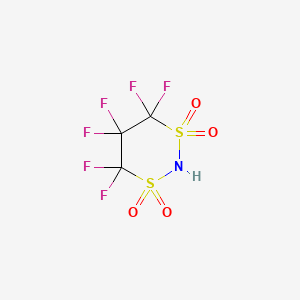
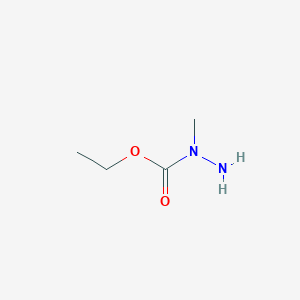
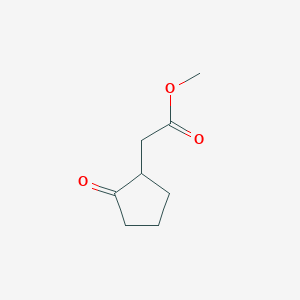
![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)



